3-(2-Fluorophenyl)pyridin-2-amine
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Overview
Description
3-(2-Fluorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H9FN2. It is a derivative of pyridine, where the 2-position of the pyridine ring is substituted with an amino group and the 3-position is substituted with a 2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyridine and 2-fluorobenzaldehyde.
Condensation Reaction: The 2-aminopyridine reacts with 2-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Hydrogenation: Using a palladium catalyst, the imine intermediate can be hydrogenated to produce the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the amino group.
3-Aminopyridine: Similar in structure but lacks the fluorophenyl group.
2-Amino-3-fluoropyridine: Similar in structure but the fluorine and amino groups are on the pyridine ring.
Uniqueness
3-(2-Fluorophenyl)pyridin-2-amine is unique due to the presence of both the 2-fluorophenyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H9FN2 |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
3-(2-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-6-2-1-4-8(10)9-5-3-7-14-11(9)13/h1-7H,(H2,13,14) |
InChI Key |
QIRXEUCXRFIVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)N)F |
Origin of Product |
United States |
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